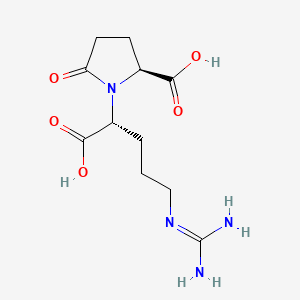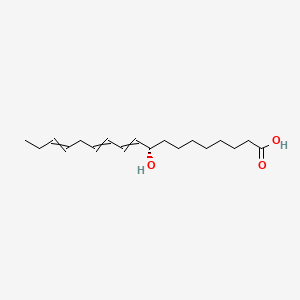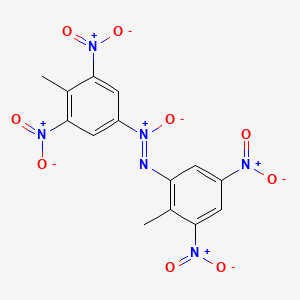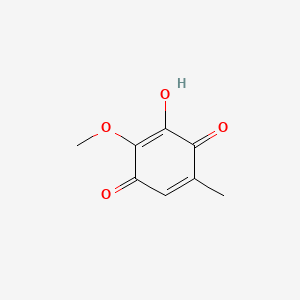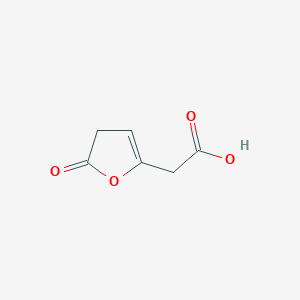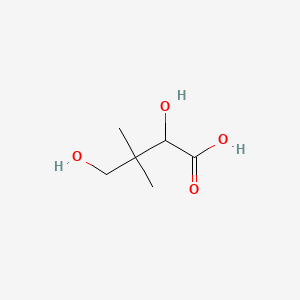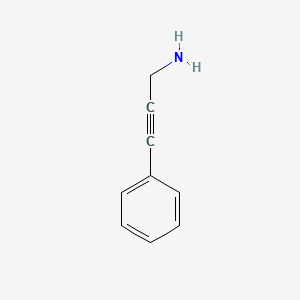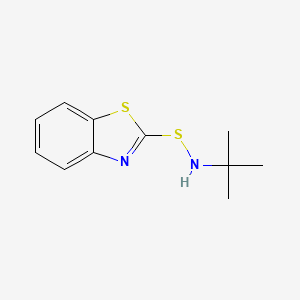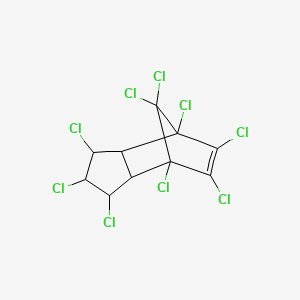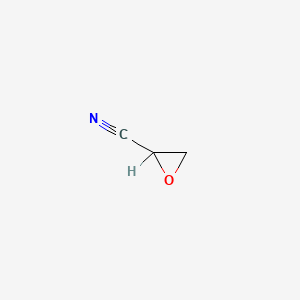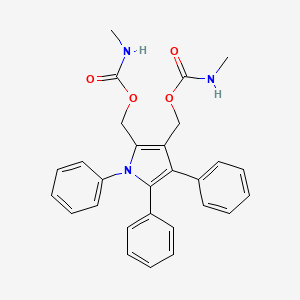
1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate)
Vue d'ensemble
Description
1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) is a complex organic compound with the chemical formula C₂₈H₂₇N₃O₄ It is characterized by its pyrrole core substituted with phenyl groups and hydroxymethyl groups, and further functionalized with N-methylcarbamate groups
Méthodes De Préparation
The synthesis of 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrole ring through a condensation reaction involving an aldehyde and an amine. The phenyl groups are introduced via Friedel-Crafts acylation, followed by the introduction of hydroxymethyl groups through a hydroxymethylation reaction. Finally, the N-methylcarbamate groups are added using a carbamoylation reaction with methyl isocyanate under controlled conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Des Réactions Chimiques
1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the pyrrole ring or the phenyl groups.
Substitution: The N-methylcarbamate groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrrole core and phenyl groups allow it to fit into binding sites, while the hydroxymethyl and N-methylcarbamate groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) can be compared with similar compounds such as:
2,5-Bis(hydroxymethyl)pyrrole: Lacks the phenyl and N-methylcarbamate groups, resulting in different chemical properties and applications.
N-Methylcarbamate derivatives: Compounds with similar functional groups but different core structures, leading to variations in biological activity and industrial applications.
This compound’s unique combination of structural features and functional groups distinguishes it from these similar compounds, providing specific advantages in its applications.
Propriétés
IUPAC Name |
[2-(methylcarbamoyloxymethyl)-1,4,5-triphenylpyrrol-3-yl]methyl N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-29-27(32)34-18-23-24(19-35-28(33)30-2)31(22-16-10-5-11-17-22)26(21-14-8-4-9-15-21)25(23)20-12-6-3-7-13-20/h3-17H,18-19H2,1-2H3,(H,29,32)(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXWJPWEIDNIMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC1=C(N(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)COC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222886 | |
| Record name | 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72572-65-7 | |
| Record name | 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072572657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC301487 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


